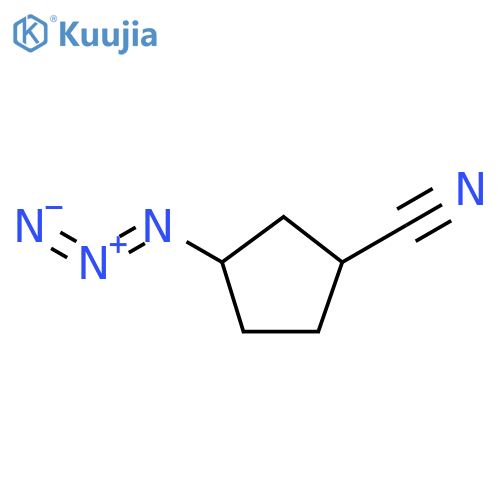

Cas no 1418199-73-1 (3-azidocyclopentane-1-carbonitrile)

3-azidocyclopentane-1-carbonitrile 化学的及び物理的性質

名前と識別子

-

- Cyclopentanecarbonitrile, 3-azido-

- 3-azidocyclopentane-1-carbonitrile

- SCHEMBL14603832

- 1418199-73-1

- EN300-1589181

-

- インチ: 1S/C6H8N4/c7-4-5-1-2-6(3-5)9-10-8/h5-6H,1-3H2

- InChIKey: DLHJTWVDZXQUEZ-UHFFFAOYSA-N

- ほほえんだ: N(C1CCC(C#N)C1)=[N+]=[N-]

計算された属性

- せいみつぶんしりょう: 136.074896272g/mol

- どういたいしつりょう: 136.074896272g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 207

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 38.2Ų

3-azidocyclopentane-1-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1589181-1.0g |

3-azidocyclopentane-1-carbonitrile |

1418199-73-1 | 95% | 1g |

$699.0 | 2023-06-04 | |

| Enamine | EN300-1589181-2.5g |

3-azidocyclopentane-1-carbonitrile |

1418199-73-1 | 95% | 2.5g |

$1370.0 | 2023-06-04 | |

| Enamine | EN300-1589181-2500mg |

3-azidocyclopentane-1-carbonitrile |

1418199-73-1 | 95.0% | 2500mg |

$1370.0 | 2023-09-23 | |

| 1PlusChem | 1P01DZ7G-2.5g |

3-azidocyclopentane-1-carbonitrile |

1418199-73-1 | 95% | 2.5g |

$1756.00 | 2024-06-20 | |

| 1PlusChem | 1P01DZ7G-100mg |

3-azidocyclopentane-1-carbonitrile |

1418199-73-1 | 95% | 100mg |

$350.00 | 2024-06-20 | |

| Enamine | EN300-1589181-1000mg |

3-azidocyclopentane-1-carbonitrile |

1418199-73-1 | 95.0% | 1000mg |

$699.0 | 2023-09-23 | |

| Enamine | EN300-1589181-5.0g |

3-azidocyclopentane-1-carbonitrile |

1418199-73-1 | 95% | 5g |

$2028.0 | 2023-06-04 | |

| Enamine | EN300-1589181-250mg |

3-azidocyclopentane-1-carbonitrile |

1418199-73-1 | 95.0% | 250mg |

$347.0 | 2023-09-23 | |

| 1PlusChem | 1P01DZ7G-500mg |

3-azidocyclopentane-1-carbonitrile |

1418199-73-1 | 95% | 500mg |

$737.00 | 2024-06-20 | |

| Enamine | EN300-1589181-5000mg |

3-azidocyclopentane-1-carbonitrile |

1418199-73-1 | 95.0% | 5000mg |

$2028.0 | 2023-09-23 |

3-azidocyclopentane-1-carbonitrile 関連文献

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

3-azidocyclopentane-1-carbonitrileに関する追加情報

Introduction to 3-azidocyclopentane-1-carbonitrile (CAS No. 1418199-73-1)

3-azidocyclopentane-1-carbonitrile, identified by its Chemical Abstracts Service (CAS) number 1418199-73-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of cycloalkanes with an azide functional group and a nitrile substituent, making it a versatile intermediate in synthetic chemistry. Its unique structural features have positioned it as a valuable building block for the development of novel therapeutic agents and advanced materials.

The molecular structure of 3-azidocyclopentane-1-carbonitrile consists of a five-membered cyclopentane ring substituted with an azide group at the 3-position and a nitrile group at the 1-position. This arrangement imparts reactivity that is highly useful in organic synthesis, particularly in cross-coupling reactions and nucleophilic substitutions. The presence of the azide moiety allows for further functionalization, while the nitrile group can serve as a precursor for amides or carboxylic acids. Such characteristics make this compound a fascinating subject for researchers exploring new synthetic pathways.

In recent years, there has been growing interest in the applications of 3-azidocyclopentane-1-carbonitrile within the pharmaceutical industry. One of the most compelling areas of research involves its use as a precursor in the synthesis of bioactive molecules. The azide group can be selectively transformed into other functional groups, such as amines or thiols, through processes like reduction or transition-metal-catalyzed coupling reactions. This adaptability has made it a valuable tool for medicinal chemists seeking to develop new drug candidates.

Moreover, the nitrile group in 3-azidocyclopentane-1-carbonitrile offers another layer of synthetic utility. It can be hydrolyzed to form carboxylic acids or converted into amides, which are common motifs in many biologically active compounds. These transformations have been exploited in the synthesis of peptidomimetics and other therapeutic molecules where specific spatial arrangements and functionalities are critical for biological activity.

Recent studies have also explored the potential of 3-azidocyclopentane-1-carbonitrile in materials science. Its ability to undergo controlled polymerization or incorporation into larger molecular frameworks has opened up possibilities for creating novel polymers with tailored properties. For instance, researchers have investigated its use in generating polymers with enhanced thermal stability or biodegradability, which could find applications in coatings, adhesives, or even biomedicine.

The synthesis of 3-azidocyclopentane-1-carbonitrile itself is an intriguing challenge that has prompted innovation in synthetic methodologies. Traditional approaches often involve multi-step sequences starting from readily available cyclopentene derivatives. However, advances in catalytic systems have enabled more efficient routes, reducing the number of steps and improving yields. These developments not only make the compound more accessible but also highlight the ongoing evolution of synthetic chemistry techniques.

In terms of biological activity, while 3-azidocyclopentane-1-carbonitrile itself may not exhibit significant pharmacological effects, its derivatives have shown promise in various preclinical studies. Researchers have synthesized analogs that target specific biological pathways, demonstrating potential therapeutic applications ranging from anti-inflammatory to anticancer effects. The ease with which this compound can be modified makes it an attractive scaffold for structure-activity relationship (SAR) studies.

The safety profile of 3-azidocyclopentane-1-carbonitrile is another critical consideration in its application. As with many organic compounds containing azide groups, proper handling procedures must be followed to ensure safe laboratory practices. However, when used under controlled conditions, it has proven to be a reliable intermediate without significant hazards associated with its reactivity.

Looking ahead, the future prospects for 3-azidocyclopentane-1-carbonitrile appear bright, driven by its versatility and the continuous advancements in synthetic chemistry. As new catalysts and methodologies emerge, researchers will likely uncover even more innovative ways to utilize this compound. Whether in drug development or materials science, 3-azidocyclopentane-1-carbonitrile (CAS No. 1418199-73-1) is poised to remain a cornerstone of modern chemical research.

1418199-73-1 (3-azidocyclopentane-1-carbonitrile) 関連製品

- 2171269-13-7((1s,3s)-3-4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 2229680-90-2(3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol)

- 16510-28-4(1-Chloro-4-(cyclopropylmethyl)benzene)

- 2035021-78-2((2E)-3-(thiophen-2-yl)-N-(thiophen-2-yl)(thiophen-3-yl)methylprop-2-enamide)

- 2680695-14-9(benzyl N-(2,4-dichlorophenyl)methyl-N-(1-hydroxybutan-2-yl)carbamate)

- 2877666-43-6(N-(oxan-4-yl)-2-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}acetamide)

- 18087-11-1(1-Methoxy-4,5-dimethyl-2-nitrobenzene)

- 1903639-86-0(3-(2-ethoxyphenyl)-N-{6-(furan-2-yl)pyridin-3-ylmethyl}propanamide)

- 1361710-47-5(4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine-6-carboxylic acid)

- 922117-18-8(N-(2-methoxyethyl)-N'-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethylethanediamide)